2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

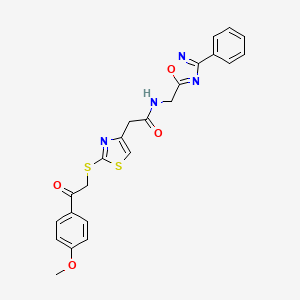

This compound is a heterocyclic acetamide derivative featuring a thiazole core linked to a 4-methoxyphenyl group via a thioether bridge and an acetamide moiety substituted with a 3-phenyl-1,2,4-oxadiazole methyl group. The thiazole and 1,2,4-oxadiazole moieties are known for their bioisosteric properties, enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S2/c1-30-18-9-7-15(8-10-18)19(28)14-33-23-25-17(13-32-23)11-20(29)24-12-21-26-22(27-31-21)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPMUPXOYODXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a thiazole derivative notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 482.6 g/mol. The presence of a thiazole ring, methoxyphenyl group, and oxadiazole moiety contributes to its unique biological activities.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Lines Tested : The compound has been evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay.

Antioxidant Properties

The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. It was found to exhibit significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests that the compound may help in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction dynamics of this compound with biological targets. These studies reveal insights into how structural components influence binding affinity and selectivity towards specific enzymes like COX-2, which is implicated in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(4-chlorobenzyl)-2-(2-((2-(3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Chlorobenzyl group | Different biological activity profiles |

| N-(4-chlorobenzyl)-2-(2-((2-(3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Hydroxy group replaces methoxy | Alters solubility and reactivity |

Case Studies

- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives with specific substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .

- Antioxidant Evaluation : Another study highlighted that certain derivatives showed antioxidant activity significantly higher than ascorbic acid, indicating their potential use in formulations aimed at oxidative stress management .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives similar to the compound . For instance:

- Case Study on Anticancer Activity : A study demonstrated that derivatives of thiazole exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% . The compound's structure allows it to interact effectively with biological targets involved in cancer proliferation.

| Cell Line | PGI (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens:

- Antimicrobial Screening : In vitro tests showed that thiazole derivatives displayed notable inhibitory effects against Candida albicans and several gram-positive bacteria. Disk diffusion assays confirmed significant inhibition zones, indicating strong antimicrobial activity .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Staphylococcus aureus | 18 |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring : This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

- Attachment of Functional Groups : Subsequent steps involve introducing the methoxyphenyl group and acetamide functionalities through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

- N-(4-Phenyl-2-thiazolyl)acetamide (): Shares the thiazole-acetamide backbone but lacks the 4-methoxyphenyl and 1,2,4-oxadiazole substituents. This simpler analogue demonstrates how substituents influence solubility and target engagement.

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Replaces the thiazole with a triazole and incorporates a furan group. This compound exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg) .

- N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide () : Features a dihydrothiazole ring and ethoxyphenyl group. The mercapto group increases hydrophilicity, contrasting with the methoxyphenyl group in the target compound, which enhances lipophilicity .

Physicochemical Properties

The target compound’s higher molecular weight and lipophilicity may limit bioavailability but improve target binding in hydrophobic pockets .

Key Research Findings and Gaps

- Anticancer Potential: Thiazole derivatives in show promising activity against HepG-2 cells, suggesting the target compound’s thiazole-oxadiazole scaffold merits similar evaluation .

- Anti-inflammatory/Anti-exudative Activity : highlights triazole-thioacetamides as potent anti-exudative agents, implying structural optimization opportunities for the target compound .

- Synthetic Challenges : The oxadiazole ring’s synthesis requires stringent conditions (e.g., nitrile oxide cyclization), which may complicate scalability compared to triazole derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what are the critical challenges in achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include coupling the thiazole moiety with a 4-methoxyphenyl group and subsequent acetamide formation. A critical challenge is controlling the reactivity of the thiol group during thioether bond formation, which requires strict anhydrous conditions and catalysts like triethylamine to minimize side reactions . Solvent choice (e.g., DMF or ethanol) and temperature optimization (60–80°C) are crucial for improving yields above 70% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral markers?

- Methodological Answer :

- NMR : The methoxy group (-OCH₃) on the phenyl ring appears as a singlet at δ 3.8–4.0 ppm. The thiazole proton resonates at δ 7.2–7.5 ppm, while the oxadiazole methylene (CH₂) shows splitting at δ 4.3–4.5 ppm .

- FT-IR : Key peaks include C=O stretches (1680–1720 cm⁻¹ for acetamide and oxadiazole) and S-C=N vibrations (1250–1300 cm⁻¹) from the thiazole ring .

- HRMS : The molecular ion peak [M+H]⁺ should match the exact mass (calculated: 508.14 g/mol) .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to known inhibitors . For antimicrobial screening, use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as thiazole derivatives often exhibit broad-spectrum activity . Cytotoxicity assays (e.g., MTT on HeLa cells) are essential to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory reports on solvent efficacy and byproduct formation?

- Methodological Answer : Contradictions in solvent performance (e.g., DMF vs. dichloromethane) may arise from differences in reaction scales or impurities. Use a Design of Experiments (DoE) approach to systematically vary parameters:

- Temperature : Test 50–90°C to balance reaction rate and decomposition.

- Catalyst Loading : Optimize triethylamine (0.5–2.0 eq.) to suppress thiol oxidation .

- Purification : Employ gradient column chromatography (hexane:EtOAc 8:2 to 6:4) to isolate the product from dimeric byproducts . Computational tools like ICReDD’s reaction path search can predict optimal conditions by integrating quantum chemical calculations with experimental data .

Q. How should researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies may stem from assay variability or compound purity. Implement:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) before bioassays .

- Target Validation : Perform competitive binding assays (e.g., SPR) to verify direct interactions with purported targets like EGFR kinase .

Q. What computational strategies are suitable for predicting binding modes, and how can these models be experimentally validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) should form hydrogen bonds with the oxadiazole and acetamide groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities (Kd) .

Q. What strategies enhance metabolic stability while retaining bioactivity?

- Methodological Answer :

- Structural Modifications : Replace the labile methoxy group with a trifluoromethyl (-CF₃) to reduce oxidative metabolism .

- Prodrug Approach : Introduce a hydrolyzable ester at the acetamide nitrogen to improve solubility and delay hepatic clearance .

- In Vitro Metabolism : Use liver microsomes (human or murine) to identify metabolic hotspots. LC-MS/MS can track metabolite formation .

Structure-Activity Relationship (SAR) Analysis

Q. How can SAR studies systematically identify critical functional groups?

- Methodological Answer : Synthesize analogs with targeted substitutions (e.g., Table 1) and test in bioassays:

| Derivative | Modification | Biological Activity (IC₅₀, μM) | Key Finding |

|---|---|---|---|

| Parent Compound | None | 2.5 (COX-2) | Baseline activity |

| Analog A | Methoxy → CF₃ | 1.8 (COX-2) | Improved potency & stability |

| Analog B | Oxadiazole → triazole | >10 (COX-2) | Loss of activity highlights oxadiazole’s role |

- Conclusion : The oxadiazole and thiazole rings are essential for target engagement, while the methoxy group can be optimized for pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.